5-(Bromomethyl)-2-chlorobenzonitrile

概述

描述

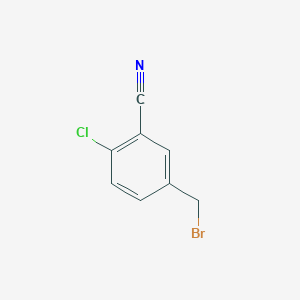

5-(Bromomethyl)-2-chlorobenzonitrile: is an organic compound that features both bromine and chlorine substituents on a benzonitrile ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-chlorobenzonitrile typically involves the bromomethylation of 2-chlorobenzonitrile. One common method includes the reaction of 2-chlorobenzonitrile with bromomethylating agents such as paraformaldehyde and hydrobromic acid in the presence of acetic acid . This reaction is carried out under controlled conditions to ensure the selective bromomethylation at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound often involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

化学反应分析

Types of Reactions: 5-(Bromomethyl)-2-chlorobenzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

- Substituted benzonitriles, benzaldehydes, and benzylamines depending on the reaction conditions and reagents used.

科学研究应用

Chemistry: 5-(Bromomethyl)-2-chlorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and the development of new therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials .

作用机制

The mechanism of action of 5-(Bromomethyl)-2-chlorobenzonitrile primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures .

相似化合物的比较

5-Bromomethyl-fluorescein: A multifunctional dye used in biological experiments.

5-Bromo derivatives of indole phytoalexins: Compounds with antiproliferative and cytotoxic activities.

Uniqueness: 5-(Bromomethyl)-2-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms on the benzonitrile ring allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .

生物活性

5-(Bromomethyl)-2-chlorobenzonitrile is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a bromomethyl group and a chlorobenzonitrile moiety. The presence of both bromine and chlorine enhances its reactivity, making it a valuable intermediate for synthesizing other bioactive compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of halogenated benzonitriles have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

Studies have reported that halogenated benzene derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell proliferation. The cytotoxic mechanism may involve apoptosis induction or cell cycle arrest .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic processes. The presence of the bromomethyl group allows for potential interactions with enzyme active sites, leading to inhibition. This property is particularly relevant in drug design for targeting enzymes associated with diseases like cancer or diabetes .

Synthesis and Testing

A notable study focused on synthesizing this compound through bromination of 2-chlorobenzonitrile followed by hydrolysis. The synthesized compound was then evaluated for its biological activity in vitro. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .

Pharmacological Applications

In another investigation, the compound was explored as a precursor for synthesizing SGLT2 inhibitors, which are currently under development for diabetes treatment. The study highlighted the compound's utility in pharmaceutical chemistry, emphasizing its role in creating bioactive molecules .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The halogen atoms (bromine and chlorine) can facilitate nucleophilic substitution reactions, allowing the compound to participate in various biochemical pathways.

- Receptor Interaction : The structural features may enable binding to specific biological receptors or enzymes, modulating their activity.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition Potential | Possible inhibitor for metabolic enzymes |

| Pharmaceutical Applications | Precursor for SGLT2 inhibitors |

属性

IUPAC Name |

5-(bromomethyl)-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKXYWAZCJAGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。